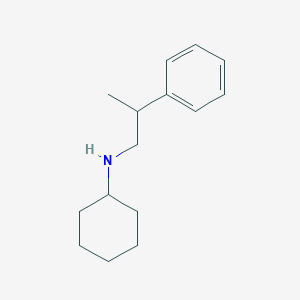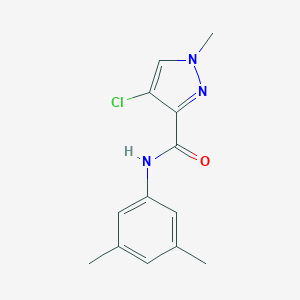![molecular formula C20H16BrN7O3 B267922 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as BRDMT, is a compound that has been identified as a potential drug candidate for various diseases. It is a heterocyclic compound that belongs to the class of tetraene macrocycles. BRDMT has been studied for its potential therapeutic properties, which include anti-cancer, anti-inflammatory, and anti-viral activities.
Mecanismo De Acción
The mechanism of action of 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the immune system and reduce inflammation. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also reduces the expression of certain proteins involved in cancer cell growth and proliferation. In addition, it has been shown to reduce inflammation and modulate the immune system. These effects make it a promising drug candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments include its potential therapeutic properties, its stability, and its solubility in various solvents. However, there are also limitations to using this compound in lab experiments. These include its cost, its toxicity, and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. These include further studies on its mechanism of action, its potential therapeutic applications, and its toxicity profile. Additionally, research is needed to optimize the synthesis of this compound to improve its yield and purity. Furthermore, studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, research is needed to identify other compounds that may have similar or improved therapeutic properties compared to this compound.
Métodos De Síntesis
The synthesis of 10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multistep process that requires several chemical reactions. The initial step involves the synthesis of a precursor molecule, which is then subjected to a series of reactions to form the final product. The synthesis of this compound has been optimized to improve its yield and purity. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and anti-viral properties. These properties make it a promising drug candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C20H16BrN7O3 |
|---|---|
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O3/c1-30-13-8-5-11(9-14(13)31-2)18-15-16(10-3-6-12(21)7-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
Clave InChI |
ZCBKCOKMNKOOQK-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)
![(2-chlorobenzyl){3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B267842.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B267844.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B267848.png)
![1-[(4-Bromobenzyl)amino]propan-2-ol](/img/structure/B267851.png)
![1-[(4-Methylbenzyl)amino]propan-2-ol](/img/structure/B267853.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-methylamine](/img/structure/B267855.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B267867.png)
![2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267868.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B267869.png)